molecular formula C16H19N3O2S2 B5853601 4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

Cat. No.: B5853601
M. Wt: 349.5 g/mol
InChI Key: MZRGIRKNIIOMQJ-UHFFFAOYSA-N
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Description

4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a benzenesulfonamide group and a dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylaniline with a carbothioylating agent to form the intermediate 3,4-dimethylanilinocarbothioyl compound. This intermediate is then reacted with a benzenesulfonamide derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-({[(3,4-DIMETHYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a benzoate group instead of a benzenesulfonamide group.

    4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZOATE: Similar structure but with a benzoate group instead of a benzenesulfonamide group.

Uniqueness

4-({[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-11-3-6-14(9-12(11)2)19-16(22)18-10-13-4-7-15(8-5-13)23(17,20)21/h3-9H,10H2,1-2H3,(H2,17,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRGIRKNIIOMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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